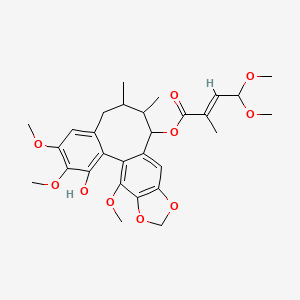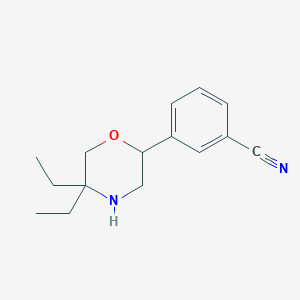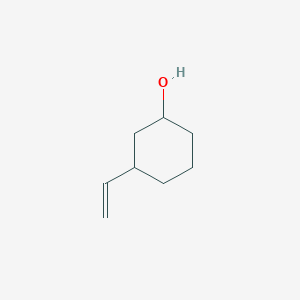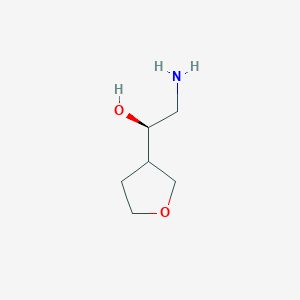
(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol is a chiral compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with an oxolan (tetrahydrofuran) ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding oxirane (epoxide) intermediate using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. Another approach could involve the ring-opening of an oxirane with an amine, followed by subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation or enzymatic methods might be employed to achieve high enantioselectivity and yield.
化学反応の分析
Types of Reactions
(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as acyl chlorides or isocyanates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in amides or ureas.
科学的研究の応用
Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound might be explored for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: It could serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound might find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
類似化合物との比較
Similar Compounds
(1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol: The enantiomer of the compound , with potentially different biological activity.
2-Amino-1-phenylethanol: A similar compound with a phenyl group instead of an oxolan ring.
2-Amino-1-propanol: A simpler analog with a propanol backbone.
Uniqueness
(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group, which can participate in a variety of chemical reactions. The oxolan ring adds further complexity and potential for specific interactions in biological systems.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
(1R)-2-amino-1-(oxolan-3-yl)ethanol |
InChI |
InChI=1S/C6H13NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4,7H2/t5?,6-/m0/s1 |
InChIキー |
LVKRONDZCBNFLX-GDVGLLTNSA-N |
異性体SMILES |
C1COCC1[C@H](CN)O |
正規SMILES |
C1COCC1C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


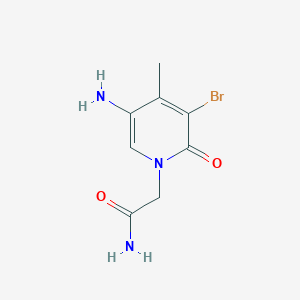
![6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)
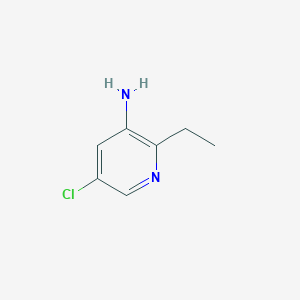
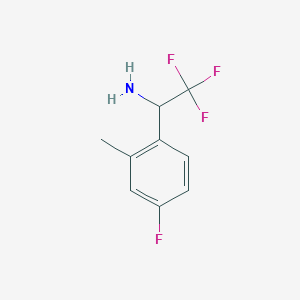
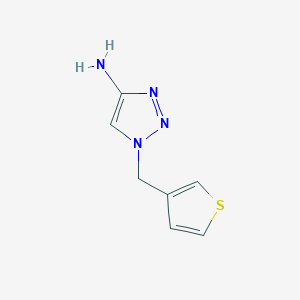
![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)
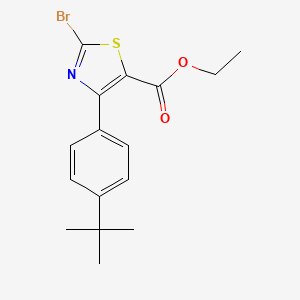
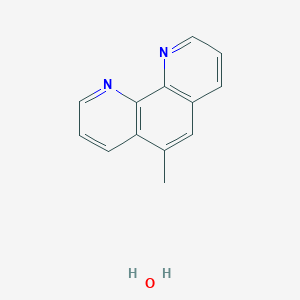
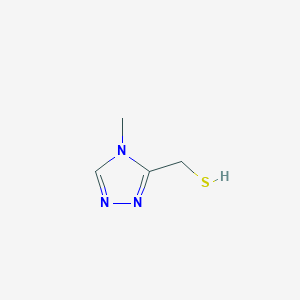
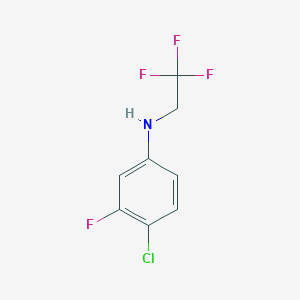
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)
